ETHYL (2Z)-2-{[3-(4-CHLOROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-5-(4-METHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
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Overview
Description
Ethyl 2-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that belongs to the class of thiazolopyrimidines. These compounds are known for their diverse pharmacological activities, including neuroprotective, anti-inflammatory, and anticancer properties .
Preparation Methods
The synthesis of ETHYL (2Z)-2-{[3-(4-CHLOROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-5-(4-METHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves a multi-step process. One common method includes the three-component condensation of ethyl acetoacetate, 1,3-thiazol-2-amine, and aromatic aldehydes in isopropyl alcohol at 20°C under ultrasonic activation . The reaction conditions can be optimized using various bases such as anhydrous potassium carbonate and triethylamine in solvents like methanol, ethanol, tetrahydrofuran, and acetonitrile .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include thiourea, ethyl acetate, and sodium sulfate . Major products formed from these reactions include hybrid molecules with potential anticancer activities .
Scientific Research Applications
Ethyl 2-{[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has been extensively studied for its scientific research applications. It has shown promising results as a neuroprotective and anti-neuroinflammatory agent, making it a potential candidate for the treatment of neurodegenerative diseases, ischemic stroke, and traumatic brain injury . Additionally, it has demonstrated significant anticancer activities against various human cancer cell lines .
Mechanism of Action
The mechanism of action of this compound involves the inhibition of endoplasmic reticulum stress, apoptosis, and the NF-kB inflammatory pathway . It interacts with molecular targets such as ATF4 and NF-kB proteins, leading to reduced expression of the endoplasmic reticulum chaperone BIP and the apoptosis marker cleaved caspase-3 in human neuronal cells .
Comparison with Similar Compounds
Similar compounds to ETHYL (2Z)-2-{[3-(4-CHLOROPHENYL)-1-PHENYL-1H-PYRAZOL-4-YL]METHYLIDENE}-5-(4-METHOXYPHENYL)-7-METHYL-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE include other thiazolopyrimidine derivatives such as ethyl 5-aryl-7-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylates . These compounds also exhibit a broad spectrum of pharmacological activities, including antiviral, anticancer, antioxidant, and antimicrobial properties . the unique combination of substituents in this compound provides it with distinct neuroprotective and anti-inflammatory properties .
Properties
Molecular Formula |
C33H27ClN4O4S |
---|---|
Molecular Weight |
611.1g/mol |
IUPAC Name |
ethyl (2Z)-2-[[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]methylidene]-5-(4-methoxyphenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C33H27ClN4O4S/c1-4-42-32(40)28-20(2)35-33-38(30(28)22-12-16-26(41-3)17-13-22)31(39)27(43-33)18-23-19-37(25-8-6-5-7-9-25)36-29(23)21-10-14-24(34)15-11-21/h5-19,30H,4H2,1-3H3/b27-18- |
InChI Key |
YKSUJXXLDNETOF-IMRQLAEWSA-N |
SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC)C(=O)C(=CC4=CN(N=C4C5=CC=C(C=C5)Cl)C6=CC=CC=C6)S2)C |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC)C(=O)/C(=C/C4=CN(N=C4C5=CC=C(C=C5)Cl)C6=CC=CC=C6)/S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)OC)C(=O)C(=CC4=CN(N=C4C5=CC=C(C=C5)Cl)C6=CC=CC=C6)S2)C |
Origin of Product |
United States |
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